molecular formula C10H12N2O B13675552 (7-Amino-4-methyl-1H-indol-2-yl)methanol

(7-Amino-4-methyl-1H-indol-2-yl)methanol

Cat. No.: B13675552
M. Wt: 176.21 g/mol
InChI Key: NSCGLMOPEBATPS-UHFFFAOYSA-N
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Description

(7-Amino-4-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .

Preparation Methods

The synthesis of (7-Amino-4-methyl-1H-indol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

(7-Amino-4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(7-Amino-4-methyl-1H-indol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Amino-4-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

(7-Amino-4-methyl-1H-indol-2-yl)methanol can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-amino-4-methyl-1H-indol-2-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-4,12-13H,5,11H2,1H3

InChI Key

NSCGLMOPEBATPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)CO

Origin of Product

United States

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